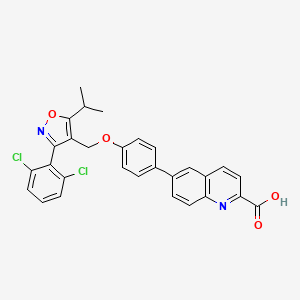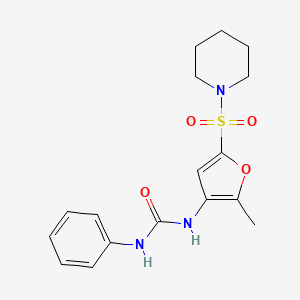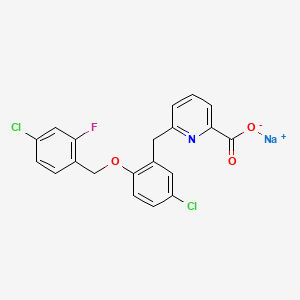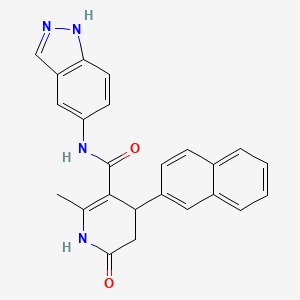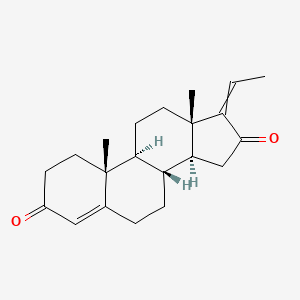
Guggulsterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Guggulsterone: Ce composé a été traditionnellement utilisé en médecine ayurvédique pour ses propriétés thérapeutiques, notamment ses effets anti-inflammatoires, antitumoraux et hypolipidémiants .
Preparation Methods
Voies de synthèse et conditions réactionnelles: : La Z-Guggulsterone peut être synthétisée à partir de la 16,17-époxy-prégnénolone par un processus en deux étapes impliquant une réduction par l'hydrazine et une oxydation d'Oppenauer . De plus, l'isomérisation peut être induite par la chaleur, la lumière et la catalyse acide pour convertir la E-Guggulsterone en Z-Guggulsterone .
Méthodes de production industrielle: : La production industrielle de Z-Guggulsterone implique l'extraction de la résine de guggul, suivie d'une purification utilisant des techniques telles que la chromatographie liquide haute performance en phase inverse (RP-HPLC) . Cette méthode garantit l'isolement de la Z-Guggulsterone en quantités suffisantes pour des applications ultérieures.
Chemical Reactions Analysis
Types de réactions: : La Z-Guggulsterone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et conditions courantes: : Les réactifs courants utilisés dans ces réactions comprennent l'hydrazine pour la réduction et les agents oxydants pour l'oxydation d'Oppenauer . L'isomérisation peut être réalisée en utilisant de la chaleur, de la lumière et des catalyseurs acides .
Principaux produits: : Les principaux produits formés à partir de ces réactions comprennent la E-Guggulsterone et d'autres dérivés stéroïdiens .
Scientific Research Applications
Chimie: : La Z-Guggulsterone est utilisée en chimie synthétique pour le développement de composés stéroïdiens aux activités biologiques améliorées .
Biologie: : En recherche biologique, la Z-Guggulsterone est étudiée pour ses effets sur les voies cellulaires, notamment l'apoptose et l'angiogenèse .
Médecine: : La Z-Guggulsterone a montré un potentiel dans le traitement de diverses affections médicales, telles que le cancer, l'hypercholestérolémie et les maladies inflammatoires .
Industrie: : Dans l'industrie pharmaceutique, la Z-Guggulsterone est utilisée comme composé principal pour développer de nouveaux médicaments aux propriétés anti-inflammatoires et anticancéreuses .
Mechanism of Action
La Z-Guggulsterone exerce ses effets en modulant plusieurs cibles moléculaires et voies. Elle inhibe l'activité du récepteur X des farnésols, conduisant à une diminution de la synthèse du cholestérol . De plus, elle régule à la baisse les produits de gènes anti-apoptotiques et active les caspases, entraînant l'apoptose des cellules cancéreuses . La Z-Guggulsterone inhibe également l'angiogenèse en supprimant le récepteur 2 du facteur de croissance endothélial vasculaire (VEGF-R2) et la voie de signalisation Akt .
Comparison with Similar Compounds
Composés similaires: : Des composés similaires comprennent la E-Guggulsterone, la lactone de déhydrocostus et la crocine .
Unicité: : La Z-Guggulsterone est unique en raison de sa forme isomérique spécifique, qui contribue à ses activités biologiques distinctes. Contrairement à la E-Guggulsterone, la Z-Guggulsterone a montré une affinité plus élevée pour certaines cibles moléculaires, la rendant plus efficace pour inhiber la croissance des cellules cancéreuses et l'angiogenèse .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Z-Guggulsterone can be synthesized from 16,17-epoxy-pregnenolone via a two-step process involving hydrazine reduction and Oppenauer oxidation . Additionally, isomerization can be induced by heat, light, and acid catalysis to convert E-Guggulsterone into Z-Guggulsterone .
Industrial Production Methods: : The industrial production of Z-Guggulsterone involves the extraction of guggul resin, followed by purification using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) . This method ensures the isolation of Z-Guggulsterone in sufficient quantities for further applications.
Analyse Des Réactions Chimiques
Types of Reactions: : Z-Guggulsterone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include hydrazine for reduction and oxidizing agents for Oppenauer oxidation . Isomerization can be achieved using heat, light, and acid catalysts .
Major Products: : The major products formed from these reactions include E-Guggulsterone and other steroidal derivatives .
Applications De Recherche Scientifique
Chemistry: : Z-Guggulsterone is used in synthetic chemistry for the development of steroidal compounds with improved biological activities .
Biology: : In biological research, Z-Guggulsterone is studied for its effects on cellular pathways, including apoptosis and angiogenesis .
Medicine: : Z-Guggulsterone has shown potential in treating various medical conditions, such as cancer, hypercholesterolemia, and inflammatory diseases .
Industry: : In the pharmaceutical industry, Z-Guggulsterone is used as a lead compound for developing new drugs with anti-inflammatory and anti-cancer properties .
Mécanisme D'action
Z-Guggulsterone exerts its effects by modulating multiple molecular targets and pathways. It inhibits the activity of the farnesoid X receptor, leading to decreased cholesterol synthesis . Additionally, it downregulates anti-apoptotic gene products and activates caspases, resulting in apoptosis of cancer cells . Z-Guggulsterone also inhibits angiogenesis by suppressing the vascular endothelial growth factor receptor 2 (VEGF-R2) and the Akt signaling pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include E-Guggulsterone, dehydrocostus lactone, and crocin .
Uniqueness: : Z-Guggulsterone is unique due to its specific isomeric form, which contributes to its distinct biological activities. Unlike E-Guggulsterone, Z-Guggulsterone has shown higher affinity for certain molecular targets, making it more effective in inhibiting cancer cell growth and angiogenesis .
Propriétés
Numéro CAS |
95975-55-6 |
|---|---|
Formule moléculaire |
C21H28O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione |
InChI |
InChI=1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/t15-,17+,18+,20+,21-/m1/s1 |
Clé InChI |
WDXRGPWQVHZTQJ-NRJJLHBYSA-N |
SMILES |
CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
SMILES isomérique |
CC=C1C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES canonique |
CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Apparence |
Solid powder |
Key on ui other cas no. |
39025-23-5 |
Description physique |
Solid |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(E)-guggulsterone (Z)-guggulsterone guggulsterone pregna-4,17-diene-3,16-dione pregna-4,17-diene-3,16-dione, (17E)-isomer pregna-4,17-diene-3,16-dione, (17Z)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


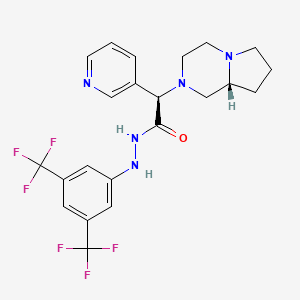
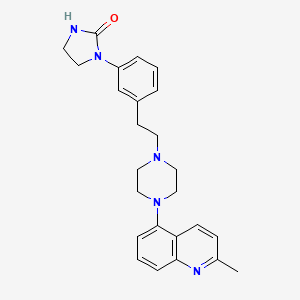
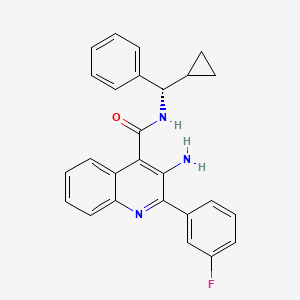
![2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide](/img/structure/B1672361.png)
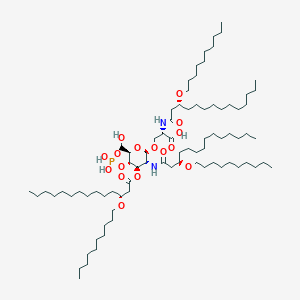
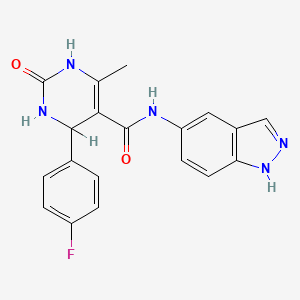
![6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide;hydrochloride](/img/structure/B1672364.png)
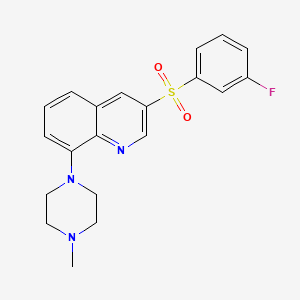
![3-[(2-{[1-(N,N-Dimethylglycyl)-6-Methoxy-4,4-Dimethyl-1,2,3,4-Tetrahydroquinolin-7-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]thiophene-2-Carboxamide](/img/structure/B1672367.png)
![[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)
